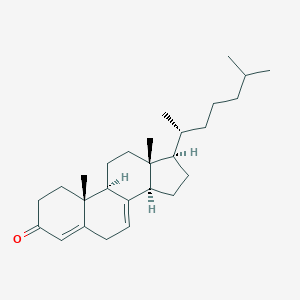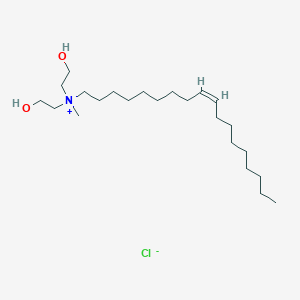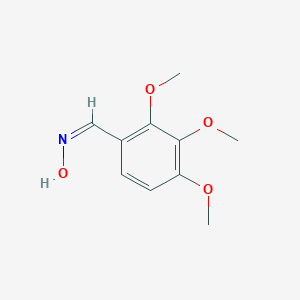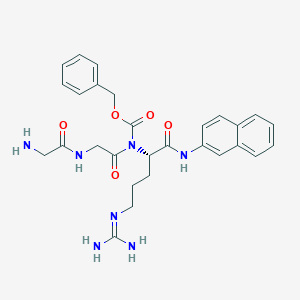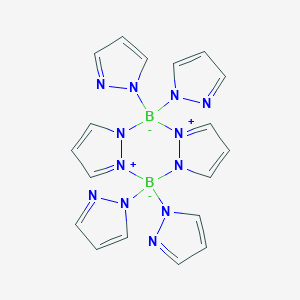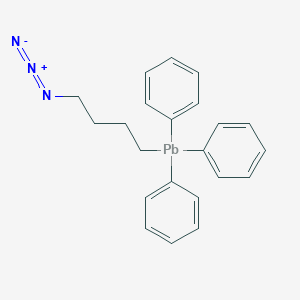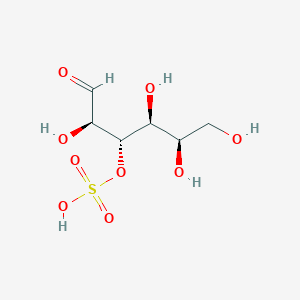
Methylsulfenyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfenyl bromide is an organic compound with the chemical formula CH3SBr. It is a colorless liquid with a pungent odor and is highly reactive. Methylsulfenyl bromide is used in various chemical reactions as a source of the methylsulfenyl group.
Wirkmechanismus
Methylsulfenyl bromide acts as a source of the methylsulfenyl group. It reacts with various nucleophiles such as alcohols, amines, and thiols to form the corresponding methylsulfenyl derivatives. The reaction takes place through a substitution mechanism where the bromide ion is replaced by the nucleophile.
Biochemische Und Physiologische Effekte
Methylsulfenyl bromide has no known biochemical or physiological effects. However, it is highly reactive and can cause severe skin and eye irritation. It should be handled with care and protective equipment should be worn.
Vorteile Und Einschränkungen Für Laborexperimente
Methylsulfenyl bromide is a useful reagent in organic synthesis. It is relatively easy to prepare and is readily available. However, it is highly reactive and can be dangerous to handle. It should be used with caution and protective equipment should be worn.
Zukünftige Richtungen
There are several future directions for the use of methylsulfenyl bromide in scientific research. One possible direction is the synthesis of new organic compounds using methylsulfenyl bromide as a reagent. Another direction is the preparation of new sulfonium salts and sulfonium ylides. Additionally, the use of methylsulfenyl bromide in the synthesis of thioethers and thioesters could be explored further.
Synthesemethoden
Methylsulfenyl bromide can be synthesized by the reaction of methylsulfonyl chloride with hydrogen bromide. The reaction takes place in the presence of a catalyst such as zinc bromide. The resulting product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
Methylsulfenyl bromide is used in various scientific research applications. It is used as a reagent in the synthesis of organic compounds. It is also used in the preparation of sulfonium salts and sulfonium ylides. Methylsulfenyl bromide is also used in the synthesis of thioethers and thioesters.
Eigenschaften
CAS-Nummer |
18681-52-2 |
|---|---|
Produktname |
Methylsulfenyl bromide |
Molekularformel |
CH3BrS |
Molekulargewicht |
127.01 g/mol |
IUPAC-Name |
methyl thiohypobromite |
InChI |
InChI=1S/CH3BrS/c1-3-2/h1H3 |
InChI-Schlüssel |
VTACQRMNQIKUJV-UHFFFAOYSA-N |
SMILES |
CSBr |
Kanonische SMILES |
CSBr |
Andere CAS-Nummern |
18681-52-2 |
Synonyme |
methylsulfenyl bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




